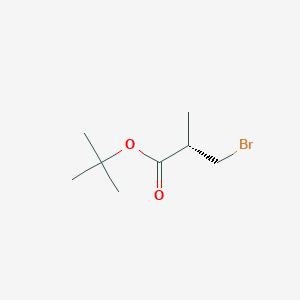
tert-Butyl(S)-3-bromo-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(S)-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromine atom, and a methyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl(S)-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-methylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach allows for the formation of tert-butyl esters through a one-pot reaction that involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods
. This method is advantageous due to its efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl(S)-3-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom in the compound can be replaced by various nucleophiles through SN1 or SN2 mechanisms.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in tert-butyl(S)-3-bromo-2-methylpropanol.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium methoxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields tert-butyl(S)-3-methoxy-2-methylpropanoate, while oxidation with potassium permanganate produces 3-bromo-2-methylpropanoic acid.
科学的研究の応用
tert-Butyl(S)-3-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the synthesis of drug molecules and other biologically active compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of tert-Butyl(S)-3-bromo-2-methylpropanoate involves its reactivity as an ester and the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
Similar Compounds
Methyl tert-butyl ether (MTBE): An organic compound used as a fuel additive to increase octane rating and reduce emissions.
tert-Butyl acetate: Another ester with similar reactivity, used as a solvent and in the production of coatings and adhesives.
Uniqueness
tert-Butyl(S)-3-bromo-2-methylpropanoate is unique due to the presence of both a bromine atom and a tert-butyl group, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying reaction mechanisms and pathways.
特性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
tert-butyl (2S)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |
InChIキー |
RRAYORBDRLQTCX-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CBr)C(=O)OC(C)(C)C |
正規SMILES |
CC(CBr)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
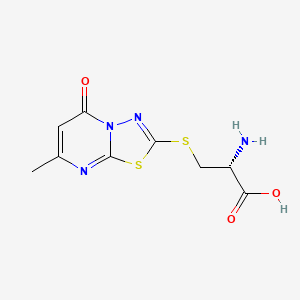
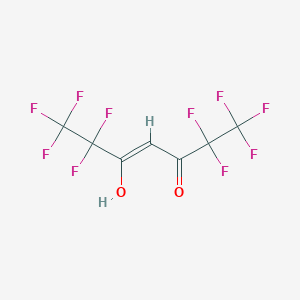
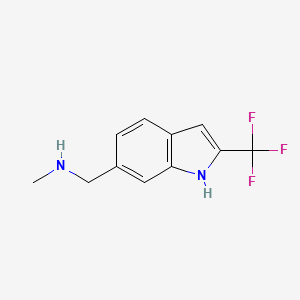

![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


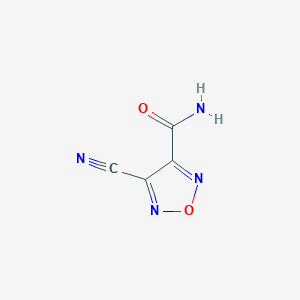
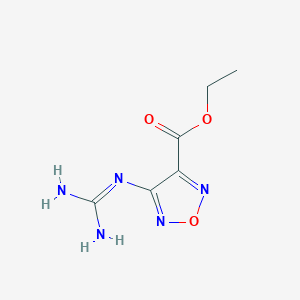
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)


![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
